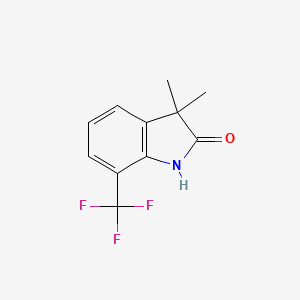
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylindolin-2-one and trifluoromethylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological pathways and targets.
Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
3,3-Dimethylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Trifluoromethylindolin-2-one: Lacks the dimethyl groups, affecting its reactivity and applications.
Indole-2-one Derivatives: Various derivatives with different substituents at the 3rd and 7th positions, each with unique properties and applications.
Uniqueness: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical properties and potential applications. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
3,3-dimethyl-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)6-4-3-5-7(11(12,13)14)8(6)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
IOKLREUMBLJODO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


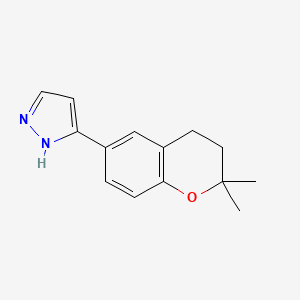
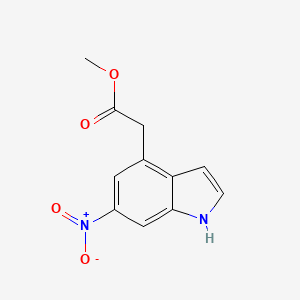
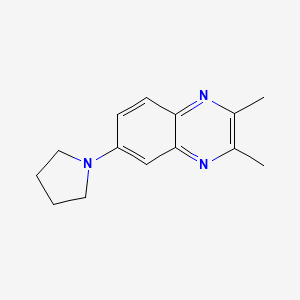

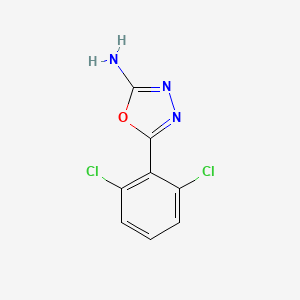


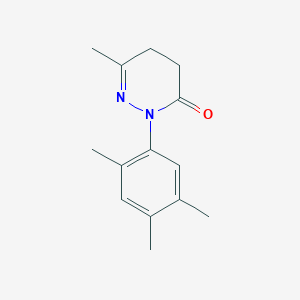
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

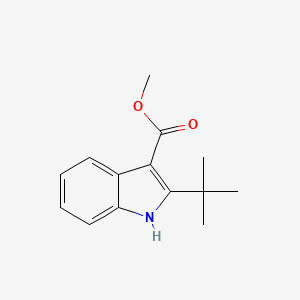
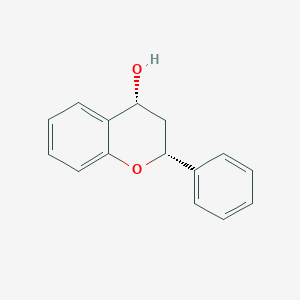
![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
